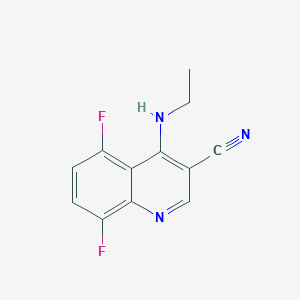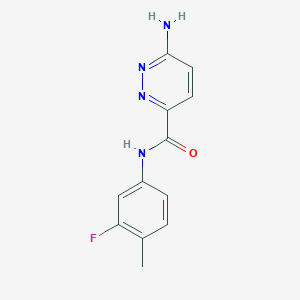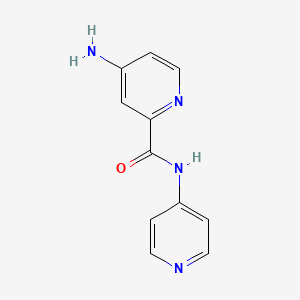![molecular formula C13H21NO3 B7554857 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554857.png)
3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. The inhibition of GABA transaminase by CPP-115 leads to an increase in GABA levels, which has been shown to have potential therapeutic applications in various neurological disorders.
Wirkmechanismus
3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid leads to an increase in GABA levels, which in turn leads to an increase in inhibitory neurotransmission in the brain. This increase in inhibitory neurotransmission is believed to be responsible for the therapeutic effects of 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid.
Biochemical and Physiological Effects:
The increase in GABA levels caused by 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid has been shown to have various biochemical and physiological effects. For example, 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid has been shown to increase the activity of GABAergic neurons in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid is its potency and selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid. One area of interest is its potential therapeutic applications in the treatment of addiction. 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid has been shown to have anti-addictive effects in preclinical studies, and further research is needed to determine its potential as a treatment for addiction in humans. Another potential future direction is the development of more potent and selective inhibitors of GABA transaminase, which could lead to more effective treatments for neurological disorders.
Synthesemethoden
The synthesis of 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid involves the reaction of 2-cyclopropylacetyl-piperidine with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects. These effects are believed to be mediated by the increase in GABA levels in the brain.
Eigenschaften
IUPAC Name |
3-[1-(2-cyclopropylacetyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-12(9-10-4-5-10)14-8-2-1-3-11(14)6-7-13(16)17/h10-11H,1-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDHYEVUYYRZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC(=O)O)C(=O)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554781.png)
![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554788.png)
![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)

![3-[1-[2-(2-Bicyclo[2.2.1]heptanyl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7554803.png)
![3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid](/img/structure/B7554824.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554830.png)


![3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554846.png)

![3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554859.png)
![3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554875.png)
![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554879.png)